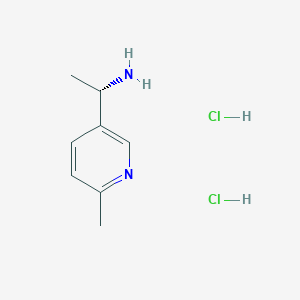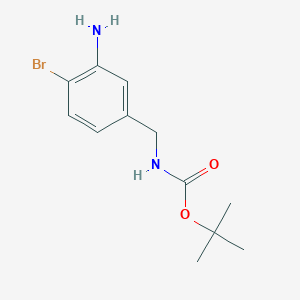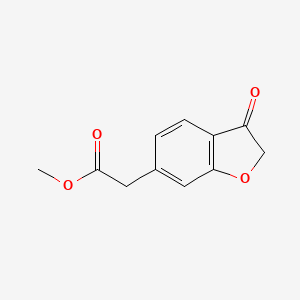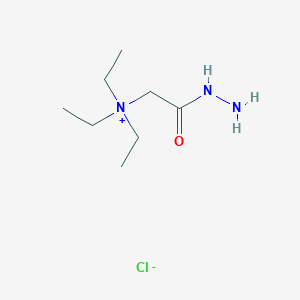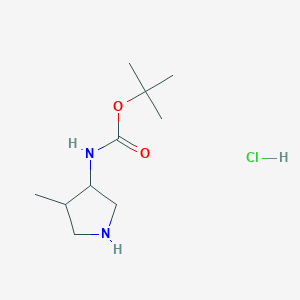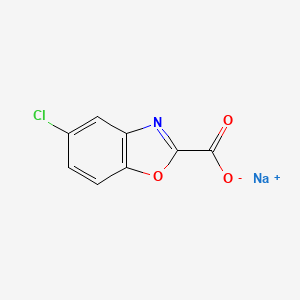
sodium;5-chloro-1,3-benzoxazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate typically involves the reaction of triphenylphosphine with 2-fluoro-2-methylpropyl bromide in the presence of a base such as sodium hydride. The resulting product is then treated with trifluoromethanesulfonic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学研究应用
Chemistry
In chemistry, (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is used as a reagent in organic synthesis. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology
In biological research, this compound is used as a probe to study the interactions of phosphonium salts with biological membranes. It helps in understanding the transport mechanisms of phosphonium compounds across cell membranes.
Medicine
In medicine, (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is investigated for its potential as an anticancer agent. Its ability to target mitochondria makes it a promising candidate for the development of mitochondrial-targeted therapies.
Industry
In industrial research, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial applications.
作用机制
The mechanism of action of (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate involves its interaction with cellular membranes. The compound’s phosphonium group allows it to penetrate lipid bilayers and accumulate in mitochondria. Once inside the mitochondria, it can disrupt the mitochondrial membrane potential, leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
(2-Fluoro-2-methylpropyl)-triphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of trifluoromethanesulfonate.
(2-Fluoro-2-methylpropyl)-triphenylphosphonium chloride: Similar in structure but with a chloride counterion instead of trifluoromethanesulfonate.
Uniqueness
(2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which imparts higher stability and reactivity compared to its bromide and chloride counterparts. This makes it particularly useful in applications requiring robust and efficient reagents .
属性
IUPAC Name |
sodium;5-chloro-1,3-benzoxazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKIFIZFBZNZPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
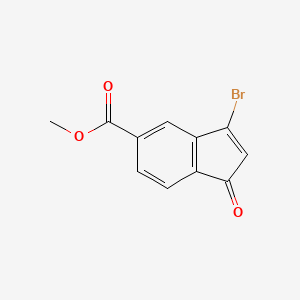
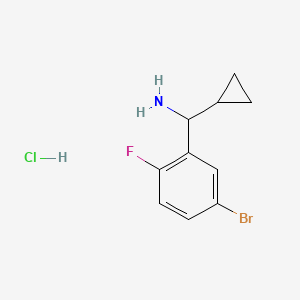
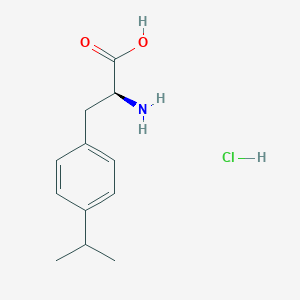
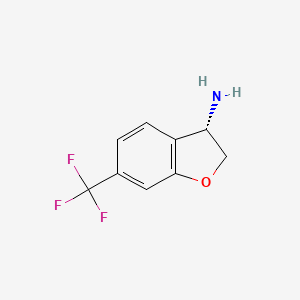
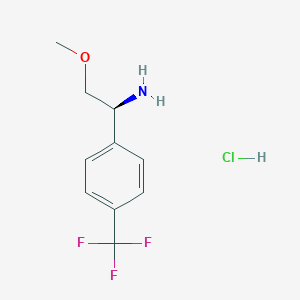
![(R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B8145339.png)
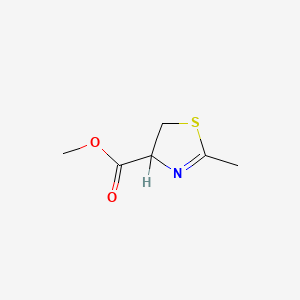
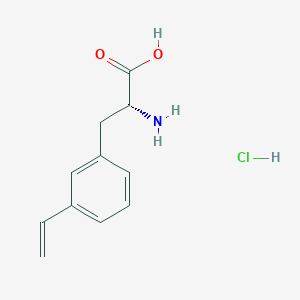
![6-methoxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8145368.png)
